molecular formula C19H18N4S B12041209 (1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Cat. No.: B12041209
M. Wt: 334.4 g/mol
InChI Key: DMWRUJGHCMRKEV-OGMQXUJQSA-N
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Description

(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves a multi-step process. The initial step often includes the preparation of the aldehyde (3-phenyl-2-propenal) through a Wittig reaction or aldol condensation. This is followed by the formation of the tetrahydrobenzothieno[2,3-d]pyrimidine core via a cyclization reaction. The final step involves the condensation of the hydrazone with the aldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone apart is its combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H18N4S/c1-2-7-14(8-3-1)9-6-12-22-23-18-17-15-10-4-5-11-16(15)24-19(17)21-13-20-18/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,21,23)/b9-6+,22-12+

InChI Key

DMWRUJGHCMRKEV-OGMQXUJQSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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